2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core, a furan ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. One common method includes the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various nucleophiles into the bromophenyl group.
Scientific Research Applications
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially disrupting biological pathways and leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones
- 2-(4-Bromophenyl)-2-oxoethyl chloroacetate
Uniqueness
What sets 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its combination of a quinoline core with a furan ring and a bromophenyl group
Properties
Molecular Formula |
C22H17BrN2O2S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17BrN2O2S/c23-15-9-7-14(8-10-15)19(26)13-28-22-17(12-24)21(20-6-3-11-27-20)16-4-1-2-5-18(16)25-22/h3,6-11H,1-2,4-5,13H2 |
InChI Key |
MZGLHRVRJMLCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)C#N)C4=CC=CO4 |
Origin of Product |
United States |
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